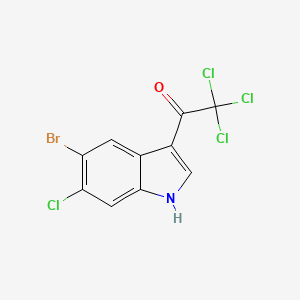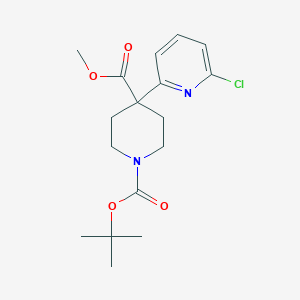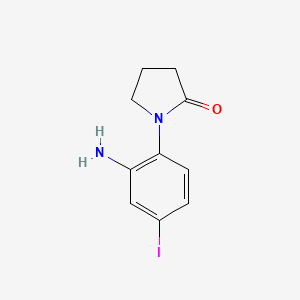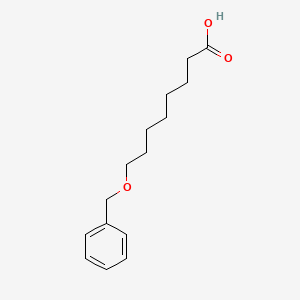
4-(5-Methyl-2-thienyl)-N,N-diphenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Methyl-2-thienyl)-N,N-diphenylaniline is an organic compound that features a thienyl group substituted with a methyl group at the 5-position, and an aniline moiety substituted with two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-2-thienyl)-N,N-diphenylaniline typically involves the following steps:
Formation of the Thienyl Intermediate: The thienyl intermediate can be synthesized by reacting 2-thiophenecarboxaldehyde with methylmagnesium bromide to introduce the methyl group at the 5-position.
Coupling with Aniline Derivative: The thienyl intermediate is then coupled with N,N-diphenylaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Methyl-2-thienyl)-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
4-(5-Methyl-2-thienyl)-N,N-diphenylaniline has several scientific research applications:
Organic Electronics: It can be used as a building block for organic semiconductors in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound’s structural features make it a candidate for drug design and development, particularly in targeting specific biological pathways.
Material Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 4-(5-Methyl-2-thienyl)-N,N-diphenylaniline depends on its application:
In Organic Electronics: The compound acts as a charge transport material, facilitating the movement of electrons or holes within the device.
In Medicinal Chemistry: It may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism would depend on the specific target and the nature of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Thienyl)-N,N-diphenylaniline: Similar structure but lacks the methyl group at the 5-position.
4-(5-Methyl-2-furyl)-N,N-diphenylaniline: Similar structure but with a furan ring instead of a thienyl ring.
Uniqueness
4-(5-Methyl-2-thienyl)-N,N-diphenylaniline is unique due to the presence of the methyl group at the 5-position of the thienyl ring, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more suitable for specific applications in organic electronics and medicinal chemistry.
Propiedades
Fórmula molecular |
C23H19NS |
|---|---|
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
4-(5-methylthiophen-2-yl)-N,N-diphenylaniline |
InChI |
InChI=1S/C23H19NS/c1-18-12-17-23(25-18)19-13-15-22(16-14-19)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-17H,1H3 |
Clave InChI |
JLGCYHPNQZEDAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B13687381.png)


![2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13687413.png)

![8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13687419.png)



![[3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687444.png)


![1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13687478.png)

